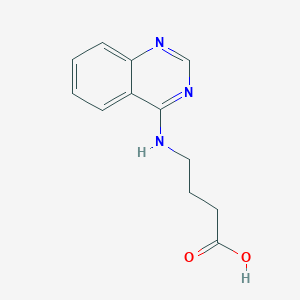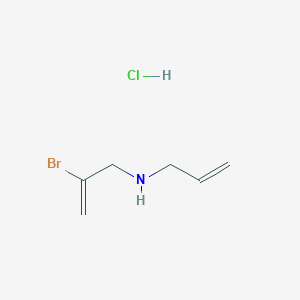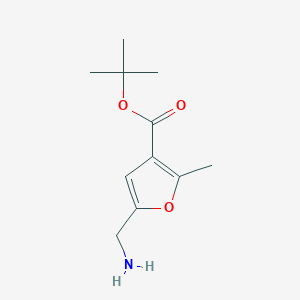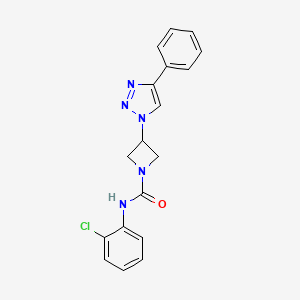
4-(Quinazolin-4-ylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinazolin-4(3H)-ones are obtained mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes .Molecular Structure Analysis
The molecular structure of 4-(Quinazolin-4-ylamino)butanoic acid involves a quinazoline moiety, which is a bicyclic compound consisting of two fused six-member rings, a benzene ring and a pyrimidine ring .Chemical Reactions Analysis
The synthesis pathway for 4-(Quinazolin-4-ylamino)butanoic acid involves the reaction of 4-aminoquinazoline with butyric anhydride to form 4-(quinazolin-4-yl)butanoic acid .Physical And Chemical Properties Analysis
4-(Quinazolin-4-ylamino)butanoic acid is a solid compound . It has an empirical formula (Hill Notation) of C12H13N3O2 and a molecular weight of 231.25 .科学的研究の応用
Antiviral Research
Quinazolin derivatives have been studied for their potential antiviral properties. For instance, (quinazolin-4-ylamino)methylphosphonate derivatives have been synthesized using microwave technology to enhance reaction times and yields, indicating a research interest in developing antiviral agents from quinazolin structures .
Chemical Synthesis
Sigma-Aldrich, a leading chemical supplier, lists “4-(Quinazolin-4-ylamino)butanoic acid” in their catalog, suggesting its use in chemical synthesis and research. Scientists in various fields, including life science and material science, may utilize this compound for synthetic applications .
Biological Activity Studies
Quinazolinone and quinazoline derivatives are subjects of extensive research due to their diverse biological activities. They are synthesized through various reactions, such as the Niementowski reaction, and are further modified to study their biological effects .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Quinazolinone derivatives have been known to exhibit a broad range of biological activities .
Mode of Action
Quinazolinone derivatives have been reported to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Quinazolinone derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitubercular, and antiviral activities .
特性
IUPAC Name |
4-(quinazolin-4-ylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-11(17)6-3-7-13-12-9-4-1-2-5-10(9)14-8-15-12/h1-2,4-5,8H,3,6-7H2,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHCHTZOXDMJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Chlorothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930787.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid](/img/structure/B2930789.png)



![3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2930798.png)


![5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2930804.png)



